1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic compound characterized by the presence of both a thiazole ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. The structural features of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine suggest that it may serve as a valuable building block for the synthesis of more complex molecules in pharmaceutical research.
The synthesis of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine typically involves several steps:
The reaction conditions often include heating under reflux or using microwave-assisted synthesis to improve efficiency. The use of continuous flow reactors in industrial settings is also noted for enhancing scalability and consistency in production .
The molecular formula for 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is , with a molecular weight of approximately 197.30 g/mol. The structure features a pyrrolidine ring that is substituted at the 2-position with a thiazole moiety at the 5-position.
Property | Value |
---|---|
Molecular Formula | C9H15N3S |
Molecular Weight | 197.30 g/mol |
IUPAC Name | 1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |
InChI Key | DJSCVDSMRDUYHU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=N1)C2C(CCN2C)N |
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is primarily explored in terms of its biological activities. It has been investigated for its potential to inhibit microbial growth by interacting with specific biological targets within pathogens. The exact pathways and interactions remain an area of ongoing research, but preliminary studies suggest that it may affect cellular processes related to metabolism and replication .
The compound is typically characterized as a solid at room temperature, with solubility in various organic solvents depending on its purity and formulation.
The presence of both nitrogen and sulfur in its structure contributes to its reactivity, making it suitable for further derivatization in synthetic pathways. Its chemical stability under standard laboratory conditions allows for practical applications in research settings .
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine has several scientific uses:
Thiazole derivatives represent a cornerstone of medicinal chemistry, with their unique physicochemical properties enabling targeted interactions with diverse biological macromolecules. The thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms—exhibits aromatic character due to its 6π electron system, with calculated cLogP values near 0.5 and pKa of 2.53, facilitating optimal membrane permeability and ionization under physiological conditions [1] [7]. This nucleus demonstrates structural versatility through electrophilic substitutions at C-5/C-4 positions and nucleophilic reactions at C-2, allowing precise pharmacophore modifications [9]. Clinically, thiazoles feature prominently in antibiotics (ceftriaxone, penicillin G), kinase inhibitors (dabrafenib), and antiviral agents (ritonavir), collectively addressing WHO priority pathogens and oncological targets [2] [6]. Their synthetic adaptability is evidenced by robust methodologies like Hantzsch thiazole synthesis (α-halocarbonyl + thioamide cyclization) and modern catalytic approaches employing nanosystems or biopolymeric catalysts yielding >90% efficiency [9].
Thiazole's capacity to mimic adenine's hydrogen-bonding pattern underpins its prominence in kinase inhibitor development. The sulfur atom engages in hydrophobic pocket interactions while nitrogen participates in hinge-region hydrogen bonding, enabling competitive ATP-site binding [9]. This is exemplified by FDA-approved drugs:
Table 1: Kinase Targets Modulated by Thiazole-Containing Inhibitors
Kinase Target | Thiazole Inhibitor | Clinical Application | Binding Interactions |
---|---|---|---|
BRAF V600E | Dabrafenib | Melanoma | Sulfur-mediated hydrophobic contacts with P-loop |
Bcr-Abl | Dasatinib | Chronic myeloid leukemia | Thiazole nitrogen hydrogen bonds with Thr315 |
EGFR | Erlotinib derivatives | NSCLC* | π-π stacking with Phe832 via thiazole ring |
CDK2 | Dinaciclib analogs | Breast cancer | Halogen-bonding via 4-bromothiazole |
*Non-small cell lung carcinoma
Computational studies reveal thiazole derivatives disrupt phosphorylation via allosteric modulation (e.g., GSK-3β inhibition through ATP-pocket displacement) [5] [9]. Novel compounds like 1-(3-methylthiazol-5-yl)piperidin-3-amine demonstrate >50% kinase panel inhibition at 10μM, validating thiazole's versatility in targeting aberrant signaling pathways [3] [9]. Resistance mitigation strategies include designing bis-thiazole analogs targeting complementary kinase domains, reducing mutation-driven escape [6].
The integration of pyrrolidine with thiazole creates stereochemically defined scaffolds enhancing target selectivity. Pyrrolidine contributes:
Hybridization with thiazole yields compounds like 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine (IUPAC: 1-methyl-2-(thiazol-5-yl)pyrrolidin-3-amine), where the thiazole's C-5 linkage to pyrrolidine's C-2 position generates a chiral scaffold with S/R enantiomers exhibiting distinct bioactivity [4]. Molecular modeling indicates optimal binding when:
Table 2: Structural Attributes of Pyrrolidine-Thiazole Hybrids
Structural Feature | Role in Bioactivity | SAR Insight |
---|---|---|
Pyrrolidine C-2 chirality | Dictates target binding affinity | (S)-enantiomers show 10-100x higher kinase affinity than (R) |
Thiazole C-5 substitution | Modulates electron density | Methyl/chlorine enhance Gram-negative penetration |
Pyrrolidine N-1 alkylation | Reduces hERG liability | Methyl optimal; larger groups decrease solubility |
Amine at C-3 | Enables salt formation/protonation | Free amine critical for membrane disruption in antibacterials |
These hybrids demonstrate dual-targeting capability: MRSA growth inhibition (disrupting membrane integrity) and cyclin-dependent kinase suppression (anticancer) [4] [7]. Synthetic routes employ reductive amination or [3+2] cycloadditions, yielding scaffolds with IC50 values of 0.5–5μM against ESKAPE pathogens and tyrosine kinases [7] [9].
Thiazole pharmacology originated with sulfathiazole (1941), exploiting thiazole’s dihydropteroate synthase inhibition for staphylococcal infections [2]. Key evolutionary milestones include:
Infectious Disease Applications
Oncological Developments
Table 3: Historical Milestones in Thiazole Drug Development
Era | Compound | Therapeutic Area | Mechanistic Innovation |
---|---|---|---|
1940s | Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibition |
1960s | Bleomycin | Anticancer | DNA strand scission via thiazole-iron complex |
1980s | Tiazofurin | Antileukemic | IMP dehydrogenase inhibition |
2000s | Dabrafenib | Antimelanoma | Selective BRAF V600E kinase inhibition |
2020s | Benzothiazole ureas | Broad-spectrum antibacterial | Dual DNA gyrase/topoisomerase IV inhibition |
Contemporary research focuses on hybrid systems like 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine, designed to circumvent resistance through multitarget engagement. These leverage thiazole’s biofilm-disruptive capability (inhibiting extracellular polymeric substance synthesis) combined with pyrrolidine’s membrane-permeating properties [4] [7]. Against multidrug-resistant Acinetobacter baumannii, such hybrids demonstrate MIC90 values of 4μg/mL by simultaneously disrupting efflux pumps and cell wall biosynthesis [7].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: